molecular formula C15H12N2O3 B4268301 N-[(FURAN-2-YL)METHYL]-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B4268301
M. Wt: 268.27 g/mol
InChI Key: FQYAUQOIHQXAPJ-UHFFFAOYSA-N
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Description

    Reactants: 2-amino-4H-chromene-3-carbonitrile, Furfurylamine

    Conditions: Solvent (e.g., methanol), Reflux

    Reaction: N-alkylation to form N-(2-furylmethyl)-2-amino-4H-chromene-3-carbonitrile

  • Step 3: Formation of Imino Group

      Reactants: N-(2-furylmethyl)-2-amino-4H-chromene-3-carbonitrile, Formic acid

      Conditions: Solvent (e.g., acetic acid), Reflux

      Reaction: Cyclization and imination to form N-[(FURAN-2-YL)METHYL]-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

    Properties

    IUPAC Name

    N-(furan-2-ylmethyl)-2-iminochromene-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H12N2O3/c16-14-12(8-10-4-1-2-6-13(10)20-14)15(18)17-9-11-5-3-7-19-11/h1-8,16H,9H2,(H,17,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FQYAUQOIHQXAPJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NCC3=CC=CO3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H12N2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    268.27 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[(FURAN-2-YL)METHYL]-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, which can be achieved through the condensation of salicylaldehyde with malononitrile in the presence of a base. The resulting intermediate is then subjected to further reactions to introduce the furylmethyl group and the imino functionality.

    • Step 1: Synthesis of Chromene Core

        Reactants: Salicylaldehyde, Malononitrile

        Conditions: Base (e.g., piperidine), Solvent (e.g., ethanol), Reflux

        Reaction: Condensation reaction to form 2-amino-4H-chromene-3-carbonitrile

    Chemical Reactions Analysis

    Types of Reactions

    N-[(FURAN-2-YL)METHYL]-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

      Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

      Reduction: The imino group can be reduced to form amines.

      Substitution: The chromene core can undergo electrophilic aromatic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

      Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    Major Products

      Oxidation: Formation of furylmethyl aldehyde or furylmethyl carboxylic acid.

      Reduction: Formation of N-(2-furylmethyl)-2-amino-2H-chromene-3-carboxamide.

      Substitution: Formation of halogenated chromene derivatives.

    Scientific Research Applications

    N-[(FURAN-2-YL)METHYL]-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE has diverse applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex organic molecules.

      Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

      Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Mechanism of Action

    The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the chromene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

    Comparison with Similar Compounds

    Similar Compounds

      N-[(FURAN-2-YL)METHYL]-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE: shares structural similarities with other chromene derivatives and furylmethyl-substituted compounds.

      2-Amino-4H-chromene-3-carbonitrile: A precursor in the synthesis of this compound.

      Furfurylamine: A key reactant used to introduce the furylmethyl group.

    Uniqueness

    • The combination of the chromene core and the furylmethyl group in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity patterns.
    • Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for various applications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-[(FURAN-2-YL)METHYL]-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE
    Reactant of Route 2
    N-[(FURAN-2-YL)METHYL]-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE

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